Methyl 4-bromo-5-fluoropicolinate

Catalog No.
S8481901
CAS No.
M.F
C7H5BrFNO2
M. Wt
234.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-5-fluoropicolinate

Product Name

Methyl 4-bromo-5-fluoropicolinate

IUPAC Name

methyl 4-bromo-5-fluoropyridine-2-carboxylate

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3

InChI Key

QDSWAYIJEFBSAE-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC=C(C(=C1)Br)F

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Br)F

Methyl 4-bromo-5-fluoropicolinate is an organic compound characterized by its molecular formula C7H6BrFNO2C_7H_6BrFNO_2. This compound is a derivative of picolinic acid, featuring bromine and fluorine substituents at the 4 and 5 positions of the pyridine ring, respectively. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals .

  • Nucleophilic Substitution: The presence of bromine and fluorine allows for nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common than substitution reactions. Common reagents for these processes include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of various derivatives with different functional groups.

Research indicates that methyl 4-bromo-5-fluoropicolinate exhibits significant biological activity. It has been studied for its potential to inhibit the growth of cancer cells in vitro, although the precise mechanisms remain to be fully elucidated. Additionally, it may interact with specific enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies .

The synthesis of methyl 4-bromo-5-fluoropicolinate typically involves several steps:

  • Starting Materials: The synthesis usually begins with 5-bromo-4-fluoro-2-methylpyridine and methyl chloroformate.
  • Reaction Conditions: This reaction is often catalyzed by bases such as triethylamine or pyridine under controlled conditions to optimize yield and purity. The process may be conducted in polar solvents like dimethyl sulfoxide or acetonitrile .
  • Purification: After the reaction, purification is commonly achieved through column chromatography to isolate the desired product.

In industrial settings, these methods are scaled up to meet production demands while ensuring quality control through rigorous purification processes.

Methyl 4-bromo-5-fluoropicolinate has several notable applications:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents .
  • Agrochemicals: The compound is utilized in developing herbicides and insecticides due to its reactivity and ability to form derivatives that can modulate biological activity .
  • Organic Synthesis: Its unique structure makes it a versatile building block for synthesizing complex organic molecules used in various chemical formulations.

Several compounds share structural similarities with methyl 4-bromo-5-fluoropicolinate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 4-chloro-5-fluoropicolinateC7H6ClFNO2C_7H_6ClFNO_2Contains chlorine instead of bromine
Methyl 4-bromo-5-chloropicolinateC7H6BrClNO2C_7H_6BrClNO_2Contains both bromine and chlorine
Methyl 5-bromo-4-fluoropicolinateC7H6BrFNO2C_7H_6BrFNO_2Similar halogenated structure; different position
Methyl 3-amino-6-bromo-5-fluoropyridineC7H7BrFNOC_7H_7BrFNOContains an amino group; potential for different biological activity

Uniqueness

Methyl 4-bromo-5-fluoropicolinate is distinguished by its specific combination of bromine and fluorine substituents on the pyridine ring. This dual substitution enhances its reactivity compared to similar compounds, allowing it to participate in a broader range of

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

232.94877 g/mol

Monoisotopic Mass

232.94877 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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